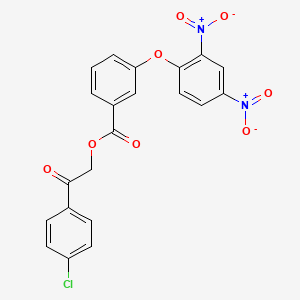
2-(4-Chlorophenyl)-2-oxoethyl 3-(2,4-dinitrophenoxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)-2-oxoethyl 3-(2,4-dinitrophenoxy)benzoate is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2-oxoethyl 3-(2,4-dinitrophenoxy)benzoate typically involves a multi-step process. One common method includes the reaction of 4-hydroxybenzaldehyde with anhydrous potassium carbonate and 2,4-dinitrofluorobenzene in anhydrous dichloromethane. The mixture is stirred at room temperature for 2-3 hours. After the reaction is complete, the mixture is concentrated under reduced pressure, and the residue is purified using silica gel chromatography with ethyl acetate and petroleum ether as eluents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-2-oxoethyl 3-(2,4-dinitrophenoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield corresponding reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(4-Chlorophenyl)-2-oxoethyl 3-(2,4-dinitrophenoxy)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-2-oxoethyl 3-(2,4-dinitrophenoxy)benzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenol: A compound with similar nitro groups that is known for its use as a metabolic toxin.
2,4-Dinitrochlorobenzene: Another compound with nitro groups, used in biochemical research as a reagent for detecting pyridine compounds.
Properties
Molecular Formula |
C21H13ClN2O8 |
|---|---|
Molecular Weight |
456.8 g/mol |
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] 3-(2,4-dinitrophenoxy)benzoate |
InChI |
InChI=1S/C21H13ClN2O8/c22-15-6-4-13(5-7-15)19(25)12-31-21(26)14-2-1-3-17(10-14)32-20-9-8-16(23(27)28)11-18(20)24(29)30/h1-11H,12H2 |
InChI Key |
ULPRFGQITJVBKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)OCC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















